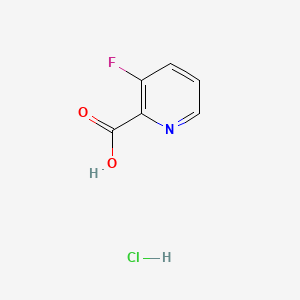

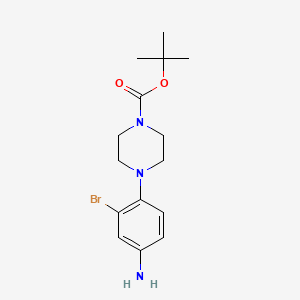

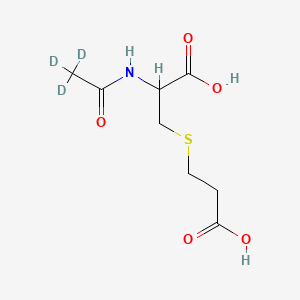

![molecular formula C6H9NO2 B596100 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one CAS No. 1263285-61-5](/img/structure/B596100.png)

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” is a carbobicyclic compound that is a derivative of bicyclo[3.1.0]hexane. It is substituted at the 2-pro-S, 4-pro-S and 5-pro-R positions by thymin-1-yl, hydroxy, and hydroxymethyl groups, respectively .

Molecular Structure Analysis

The molecular structure of “4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” is complex due to its bicyclic nature. It contains a six-membered ring fused with a three-membered ring. The molecule is substituted at specific positions, which adds to its complexity .Aplicaciones Científicas De Investigación

Synthesis of Chiral Derivatives : This compound and its derivatives, such as chiral pyrrolidine derivatives, are synthesized starting from (S)-pyroglutamic acid, with applications in stereochemical studies (Nagasaka & Imai, 1997).

Stereocontrolled Synthesis : Studies have focused on the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons for methano-bridged pyrrolidines, highlighting its importance in organic synthesis (Krow et al., 2002).

Synthesis of Azetidin-2-ones : The compound serves as a building block for carbapenem nuclei, used in the synthesis of azetidin-2-ones having acetic acid or acylmethyl side-chains (Katagiri et al., 1986).

Development of Analgesic Agents : It has been utilized in the synthesis of nonnarcotic analgesic agents, specifically in the series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating its potential in pharmaceutical applications (Epstein et al., 1981).

Aromatase Inhibitory Activity : Novel derivatives of this compound have been synthesized and tested for their in vitro inhibition of human placental aromatase, an enzyme crucial in estrogen synthesis, indicating its potential in cancer treatment (Staněk et al., 1991).

Antidepressant Applications : Certain derivatives have shown marked antidepressant activity and potential therapeutic utility in the treatment of depression (Nirogi et al., 2020).

DNA-Cleavage Activity : Derivatives have been designed with DNA-cleavage activity, important in the study of DNA interactions and potential drug development (Miyashita et al., 2002).

Framework for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, obtained from the compound, are used as intermediates for the asymmetric synthesis of pharmacologically active products (Jida et al., 2007).

Direcciones Futuras

The future directions for research on “4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields such as medicinal chemistry. The development of new synthetic methods and the discovery of novel reactions involving this compound could also be areas of future research .

Propiedades

IUPAC Name |

4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-2-5-3-1-4(3)6(9)7-5/h3-5,8H,1-2H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFGTQFZSUPXNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NC2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940248 |

Source

|

| Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one | |

CAS RN |

187742-07-0 |

Source

|

| Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

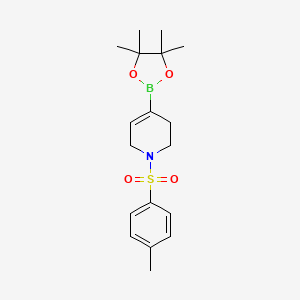

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)